![molecular formula C15H10ClNO2S2 B2883809 2,5-Diphenyl-1,3-thiazole-4-sulfonyl chloride CAS No. 1410792-87-8](/img/structure/B2883809.png)
2,5-Diphenyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2,5-Diphenyl-1,3-thiazole-4-sulfonyl chloride (DTSC) is a heterocyclic organic compound. It has a molecular weight of 335.82 g/mol and a molecular formula of C15H10ClNO2S2 . The IUPAC name for this compound is diphenyl-1,3-thiazole-5-sulfonyl chloride .
Synthesis Analysis
A method for the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .Molecular Structure Analysis
The molecular structure of 2,5-Diphenyl-1,3-thiazole-4-sulfonyl chloride can be represented by the SMILES notation: ClS(=O)(=O)C1=C(N=C(S1)C1=CC=CC=C1)C1=CC=CC=C1 . This compound is a part of the thiazole family, which are planar and characterized by significant pi-electron delocalization .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications
Antiviral and Antiproliferative Activities
Thiazole derivatives have been synthesized and evaluated for their biological activities. For instance, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showing anti-tobacco mosaic virus activity, indicating potential antiviral applications (Zhuo Chen et al., 2010). Another research synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with different substituted aromatic sulfonyl chlorides, demonstrating potent antiproliferative activity against various carcinoma cell lines (S. Chandrappa et al., 2008).
Synthesis of Heterocyclic Compounds
Thiazole and thiadiazole derivatives are crucial intermediates in the synthesis of heterocyclic compounds. A study presented a facile synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters, showcasing the utility of thiazole derivatives in constructing complex molecules (T. Miura et al., 2015).
Corrosion Inhibition
Another application area of thiazole derivatives includes corrosion inhibition. Research on 2,5-disubstituted 1,3,4-thiadiazoles explored their effectiveness as corrosion inhibitors for mild steel in acidic solutions, further highlighting the versatility of thiazole-based compounds in industrial applications (F. Bentiss et al., 2007).
Future Directions
The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic . Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic . Therefore, the study and development of 2,5-Diphenyl-1,3-thiazole-4-sulfonyl chloride and its derivatives could be a promising direction for future research.
Mechanism of Action
Target of Action
The primary targets of 2,5-Diphenyl-1,3-thiazole-4-sulfonyl chloride are ATM and DNA-PK, PI3Kα, Raf kinases, and ATG4B protease . These targets play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and autophagy.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these targets, potentially leading to the prevention or treatment of certain diseases.
Biochemical Pathways
Given its targets, it is likely that it affects pathways related to cell cycle regulation, dna repair, and autophagy .
Result of Action
It has been proposed for the prevention or treatment of cancer as it inhibits key proteins involved in cell cycle regulation, dna repair, and autophagy .
properties
IUPAC Name |
2,5-diphenyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYJCTWFRJEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl-1,3-thiazole-4-sulfonyl chloride |
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